7-chloro-N-[(2-chlorophenyl)methyl]quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-chloro-N-[(2-chlorophenyl)methyl]quinazolin-4-amine” is a derivative of quinazoline . Quinazoline and its derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization .
Scientific Research Applications
Synthesis and Biological Evaluation
- Diuretic Agents : Research has shown the synthesis of quinazolinone derivatives with potential diuretic activity. Compounds containing quinazolin-4(3H)-one derivatives were prepared and evaluated, with some showing significant diuretic effects (Maarouf et al., 2004).
- Antimicrobial and Anti-inflammatory : Novel series of quinazoline derivatives have been synthesized and screened for antimicrobial, analgesic, and anti-inflammatory properties. Some compounds demonstrated good activity against microbes and showed promise as potential sources for developing treatments with lesser side effects (Dash et al., 2017).
- Anticancer Activity : The anticancer activity of 2,3,7-trisubstituted Quinazoline derivatives was explored, highlighting their potential as antitumor agents. Some compounds exhibited remarkable activity against certain cancer cell lines, providing insights into the pharmacophoric requirements for inhibiting tumor growth (Noolvi & Patel, 2013).
Chemical Synthesis and Characterization
- Structural Development : Research has been conducted on the synthesis and characterization of quinazoline derivatives, including those with substitutions that may influence biological activity. These studies contribute to the understanding of how structural variations can affect the properties of quinazoline compounds (Yan & Ouyang, 2013).
Potential Therapeutic Applications
- Antibacterial and Antifungal Activities : The synthesis of quinazolone derivatives and their screening for antibacterial and antifungal properties have been reported. This research emphasizes the potential of quinazoline compounds in developing new antibiotics and antifungal agents (Seshavataram & Subba Rao, 1977).
Mechanism of Action
Target of Action
Quinazoline and quinazolinone derivatives, which include 7-chloro-n-[(2-chlorophenyl)methyl]quinazolin-4-amine, have been reported to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, anticonvulsant, anticancer, and others .
Mode of Action
It is known that quinazoline derivatives interact with their targets, leading to changes in cellular processes . The specific interactions of this compound with its targets would need further investigation.
Biochemical Pathways
Quinazoline derivatives have been reported to affect a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Quinazoline derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have multiple molecular and cellular effects .
Biochemical Analysis
Cellular Effects
Quinazoline derivatives have been reported to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, anti-bacterial, and anti-viral effects . These effects suggest that 7-chloro-N-[(2-chlorophenyl)methyl]quinazolin-4-amine may influence cell function, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
7-chloro-N-[(2-chlorophenyl)methyl]quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3/c16-11-5-6-12-14(7-11)19-9-20-15(12)18-8-10-3-1-2-4-13(10)17/h1-7,9H,8H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYBUGPTWFOBHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=NC=NC3=C2C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.